molecular formula C11H12N2O2S B1147631 N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea CAS No. 132880-11-6

N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea

Cat. No. B1147631
M. Wt: 236.29018
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea” is a chemical compound that contains a benzothiophene moiety. Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Synthesis Analysis

Benzothiophene is used in research as a starting material for the synthesis of larger, usually bioactive structures . Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .


Molecular Structure Analysis

The molecular structure of benzothiophene consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .


Chemical Reactions Analysis

The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Benzothiophene has a molar mass of 134.20 g·mol−1 . It appears as a white solid with a density of 1.15 g/cm3 . It has a melting point of 32 °C and a boiling point of 221 °C .

Safety And Hazards

Benzothiophene has no household use . It is labeled with the signal word “Warning” under GHS labeling . Hazard statements include H302 (Harmful if swallowed) and H411 (Toxic to aquatic life with long-lasting effects) .

properties

IUPAC Name

1-[1-(1-benzothiophen-2-yl)ethyl]-3-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(12-11(14)13-15)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNIMHXRPVLZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927854
Record name N'-[1-(1-Benzothiophen-2-yl)ethyl]-N-hydroxycarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea

CAS RN

132880-11-6
Record name N'-[1-(1-Benzothiophen-2-yl)ethyl]-N-hydroxycarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.